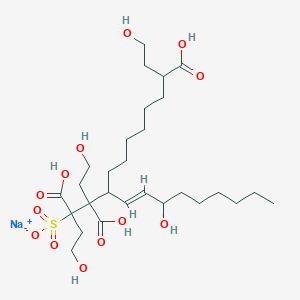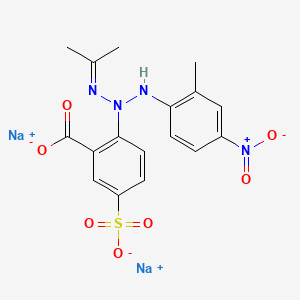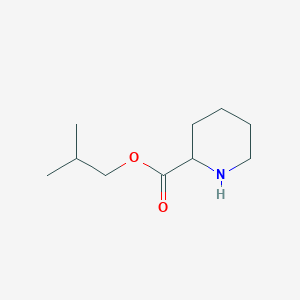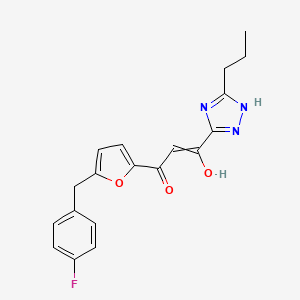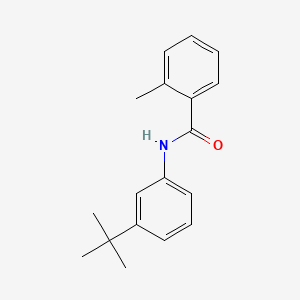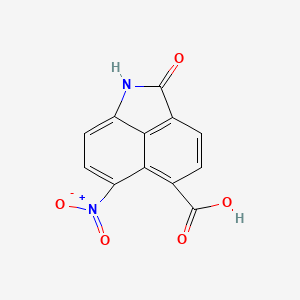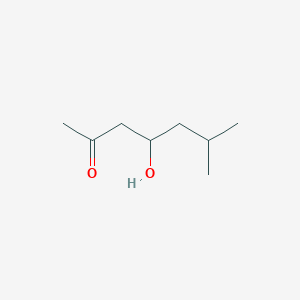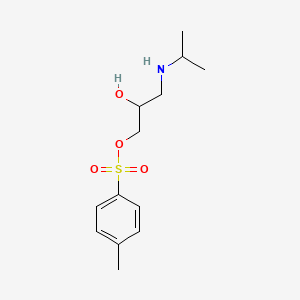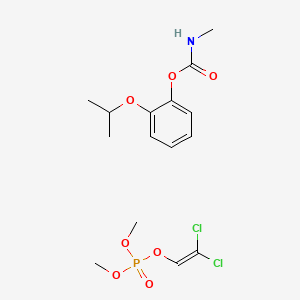
Black Flag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Black Flag” is a term that can refer to various compounds depending on the context in the realm of chemistry, it is often associated with black phosphorus, an allotrope of phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Black phosphorus can be synthesized through several methods, including:
High-Pressure Synthesis: This method involves converting white phosphorus to black phosphorus under high pressure and temperature conditions.
Chemical Vapor Transport (CVT): In this method, red phosphorus is converted to black phosphorus using a transport agent like iodine at elevated temperatures.
Solution-Based Synthesis: This involves the reduction of phosphorus trichloride in the presence of a reducing agent like sodium in an organic solvent.
Industrial Production Methods
Industrial production of black phosphorus is still in its nascent stages due to the high costs and complex procedures involved. advancements in scalable production methods are being researched to make it more commercially viable.
Analyse Des Réactions Chimiques
Types of Reactions
Black phosphorus undergoes various chemical reactions, including:
Oxidation: Black phosphorus can be oxidized to form phosphorus oxides.
Reduction: It can be reduced to form phosphine gas under certain conditions.
Substitution: Black phosphorus can undergo substitution reactions where its atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphine (PH3)
Substitution: Various halogenated phosphorus compounds
Applications De Recherche Scientifique
Black phosphorus has a wide range of scientific research applications:
Electronics: Used in the development of field-effect transistors due to its high carrier mobility.
Optoelectronics: Utilized in photodetectors and light-emitting devices.
Biomedicine: Explored for drug delivery systems and bioimaging due to its biocompatibility.
Energy Storage: Investigated for use in batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of black phosphorus involves its interaction with various molecular targets and pathways:
Electronic Properties: Its unique band structure allows for efficient charge transport.
Optoelectronic Properties: The layer-dependent bandgap enables its use in a wide range of light wavelengths.
Biological Interactions: Its biocompatibility and ability to generate reactive oxygen species make it useful in medical applications.
Comparaison Avec Des Composés Similaires
Black phosphorus is often compared with other phosphorus allotropes and similar materials:
Red Phosphorus: Unlike black phosphorus, red phosphorus is less reactive and has different electronic properties.
White Phosphorus: Highly reactive and toxic, making it less suitable for many applications.
Graphene: While both have high carrier mobility, black phosphorus has a tunable bandgap, making it more versatile for certain applications.
List of Similar Compounds
- Red Phosphorus
- White Phosphorus
- Graphene
- Phosphorene (few-layer black phosphorus)
Black phosphorus stands out due to its unique combination of electronic, optoelectronic, and biocompatible properties, making it a highly versatile material for various advanced applications.
Propriétés
Numéro CAS |
114269-35-1 |
|---|---|
Formule moléculaire |
C15H22Cl2NO7P |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
2,2-dichloroethenyl dimethyl phosphate;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3.C4H7Cl2O4P/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;1-8-11(7,9-2)10-3-4(5)6/h4-8H,1-3H3,(H,12,13);3H,1-2H3 |
Clé InChI |
JEJAGQKHAKDRGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1OC(=O)NC.COP(=O)(OC)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


